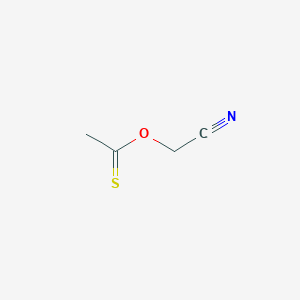

O-(cyanomethyl) ethanethioate

Description

Significance and Research Trajectories of Cyanomethyl Thioesters

Cyanomethyl thioesters, including O-(cyanomethyl) ethanethioate, represent a privileged class of organosulfur compounds. nih.govacs.org Their importance stems from their role as versatile intermediates in a variety of chemical transformations. sioc-journal.cn In biological systems, thioesters are fundamental to biosynthetic pathways for fatty acids, polyketides, and nonribosomal peptides. nih.govacs.orgresearchgate.net A prime example is acetyl CoA, a key thioester in the citric acid cycle. acs.orgresearchgate.net

The reactivity of the cyanomethyl group, coupled with the thioester functionality, allows for a range of synthetic applications. Research has focused on developing new methods for their synthesis, often aiming for operational simplicity and high functional group tolerance. nih.govacs.orgnih.gov Traditional synthesis often involves the esterification of thiols. nih.gov More recent approaches include the use of isothiouronium salts to convert carboxylic acids to cyanomethyl thioesters, avoiding the need for thiols. nih.govacs.orgnih.gov Other modern techniques employ photoredox catalysis and transition-metal-catalyzed reactions. nih.govsioc-journal.cn

A significant research trajectory involves their use as precursors for other functional groups. For instance, they can be readily converted into amides by reacting with a range of amines, a transformation that is often high-yielding and tolerant of various functional groups, including hydroxyl groups. acs.orgresearchgate.net

Interdisciplinary Relevance in Organic Synthesis and Chemical Biology

The unique properties of cyanomethyl thioesters make them valuable in both organic synthesis and chemical biology.

In organic synthesis , they are employed as building blocks for more complex molecules. sioc-journal.cn Their ability to undergo C-S bond activation under transition-metal catalysis has opened up new avenues for constructing carbon-carbon bonds. sioc-journal.cn This has been utilized in the synthesis of various organic molecules, including ketones and thioethers. sioc-journal.cn Furthermore, their role as acylating reagents is evident in processes like native chemical ligation for peptide synthesis. sioc-journal.cnnih.gov The development of one-pot synthesis methods, where a carboxylic acid is converted to a cyanomethyl thioester and then to an amide without isolating the intermediate, highlights their practical utility in streamlining synthetic sequences. researchgate.netnih.gov

In the realm of chemical biology , thioesters are crucial for understanding and manipulating biological processes. uchicago.edu They serve as intermediates in protein ubiquitination, a key process in protein degradation, DNA repair, and cell signaling. nih.govacs.org Researchers have explored the use of thioester analogs to probe biochemical reactions. For example, replacing the native oxo-ester in acyl-tRNA with a thioester has been shown to be compatible with the ribosome's machinery for protein biosynthesis. nih.govacs.org This opens up possibilities for incorporating non-canonical amino acids into proteins. Flexizymes, which are artificial ribozymes, have been used to acylate tRNAs with amino acids activated as cyanomethyl esters, further demonstrating the interdisciplinary application of this class of compounds. nih.govacs.org

Below is a table summarizing some key properties of this compound and a related compound.

| Property | This compound | Chloromethyl Thioacetate (B1230152) |

| CAS Number | 59463-56-8 chemsrc.comguidechem.com | 42177-19-5 chemsrc.com |

| Molecular Formula | C4H5NOS | C3H5ClOS chemsrc.com |

| Molecular Weight | 115.15 g/mol | 124.59 g/mol chemsrc.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5NOS |

|---|---|

Molecular Weight |

115.16 g/mol |

IUPAC Name |

O-(cyanomethyl) ethanethioate |

InChI |

InChI=1S/C4H5NOS/c1-4(7)6-3-2-5/h3H2,1H3 |

InChI Key |

XWBVJARWDHXWKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)OCC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O Cyanomethyl Ethanethioate and Analogues

Isothiouronium Salt-Mediated Synthesis of Cyanomethyl Thioesters

A significant advancement in the synthesis of cyanomethyl thioesters involves the use of isothiouronium salts. nih.govnih.gov This method provides an operationally simple and efficient alternative to traditional methods that often rely on the use of odorous and unstable thiols. nih.govacs.org

Isothiouronium salts are air-stable and odorless compounds, which are readily prepared by the alkylation of tetramethylthiourea (B1220291) with a suitable organohalide. acs.orgresearchgate.net This preparation is typically high-yielding and does not require special handling precautions. acs.org

Scope and Functional Group Tolerance

The isothiouronium salt-mediated synthesis of cyanomethyl thioesters exhibits a broad substrate scope and high functional group tolerance. nih.govacs.org The reaction accommodates a variety of carboxylic acids, including those with both electron-donating and electron-withdrawing substituents on an aromatic ring. acs.org For instance, benzoic acid derivatives with various substituents have been successfully converted to their corresponding cyanomethyl thioesters. acs.org While most substitutions are well-tolerated, ortho-substituted benzoic acids can lead to lower reaction efficiency. acs.org

The method is also effective for heteroaromatic and aliphatic carboxylic acids. acs.org Notably, functional groups that are often sensitive under other reaction conditions, such as olefins and unprotected hydroxyl groups, are well-tolerated in this process. acs.org The reaction has also been shown to proceed without epimerization for chiral carboxylic acids, such as (S)-(+)-2-phenylpropionic acid and Cbz-protected proline. researchgate.net Even sterically hindered substrates like dehydroabietic acid can be smoothly converted to the desired thioester. acs.org Furthermore, the reaction is scalable, demonstrating its practical utility. acs.org

Mechanistic Insights into Thioester Formation

The proposed mechanism for the isothiouronium salt-mediated formation of cyanomethyl thioesters involves the initial activation of the carboxylic acid. nih.gov It is believed that the reaction can proceed through two possible pathways. One pathway involves the direct formation of the thioester. researchgate.net Alternatively, the reaction may proceed through the formation of a reactive acid bromide intermediate, which then undergoes substitution by the isothiouronium salt. researchgate.net

Nucleophilic Substitution and Condensation Approaches

Classical methods for synthesizing thioesters, including O-(cyanomethyl) ethanethioate, often involve nucleophilic substitution and condensation reactions. researchgate.net These approaches typically utilize thiol derivatives and halogenated precursors.

Synthesis from Thiol Derivatives

The most common strategy for thioester synthesis is the esterification of thiols. acs.orgresearchgate.net This typically involves the acylation of a thiol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. researchgate.net While effective, these methods can be limited by the commercial availability and stability of the required thiols and thiocarboxylic acids, which are prone to oxidative dimerization. nih.gov

Utilizing Halogenated Cyanomethyl Precursors

The synthesis of this compound can be achieved through the reaction of a thioacetate (B1230152) salt with a halogenated cyanomethyl precursor, such as chloroacetonitrile (B46850). nih.gov This nucleophilic substitution reaction provides a direct route to the desired thioester. For example, potassium thioacetate can be reacted with chloroacetonitrile to produce this compound. beilstein-journals.org This method has been successfully employed in the synthesis of various cyanomethyl thioesters, including those derived from protected amino acids. nih.gov The reaction is typically carried out in an anhydrous solvent, such as acetonitrile (B52724), in the presence of a base like triethylamine. nih.gov

Transition-Metal-Catalyzed and Photoredox Strategies in Thioesterification

In recent years, transition-metal-catalyzed and photoredox strategies have emerged as powerful tools for the synthesis of thioesters, offering milder reaction conditions and improved functional group tolerance compared to traditional methods. nih.govacs.org

While transition-metal-catalyzed approaches for the synthesis of cyanomethyl thioesters have been described, functional group tolerance can sometimes be a challenge. nih.govacs.org These methods often involve the cross-coupling of thiols or their surrogates with carboxylic acid derivatives. sioc-journal.cn

Photoredox catalysis, on the other hand, utilizes visible light to initiate single-electron transfer processes, enabling the formation of reactive intermediates under mild conditions. unibo.itprinceton.edu This strategy has been successfully applied to the synthesis of various thioesters. acs.org For example, a thiol-free protocol has been developed that couples widely available carboxylic acids and aryl halides to produce a diverse array of thioesters. unibo.it In this method, tetramethylthiourea acts as both a sulfur source and, upon direct excitation by purple light, a strong reductant capable of activating aryl halides. unibo.it The resulting aryl radical intermediate is then trapped by a carboxylate to form the thioester product. unibo.it Although this specific protocol focuses on aryl thioesters, the underlying principles of photoredox catalysis hold promise for the development of new methods for synthesizing aliphatic thioesters like this compound.

Emerging Photoredox Catalysis in Thioester Synthesis

Visible-light photoredox catalysis has surfaced as a powerful and sustainable strategy in organic synthesis, harnessing light energy to drive chemical reactions under mild conditions. mdpi.com This approach has found significant application in the synthesis of thioesters, offering novel pathways for their formation. acs.orgnih.govorganic-chemistry.org

One prominent strategy involves the merger of photoredox catalysis with other catalytic systems, such as copper catalysis. acs.orgnih.gov For instance, a facile decarboxylative thioesterification of redox-active esters derived from alkyl acids has been developed. acs.orgnih.gov In this process, a photoredox catalyst, upon light absorption, initiates a single electron transfer process that ultimately generates an alkyl radical. This radical is then trapped by a copper(II)-thiolate complex, which subsequently undergoes reductive elimination to furnish the desired thioester. acs.org This dual catalytic system is applicable to a wide range of carboxylic acids, including primary, secondary, and tertiary ones. acs.orgnih.gov

Furthermore, photoredox catalysis enables the direct three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur to produce thioesters. organic-chemistry.org This method proceeds via a carbonyl thiyl radical and represents an orthogonal approach to traditional thiol-based nucleophilic substitution. organic-chemistry.org The photocatalytic activation of elemental sulfur has also been leveraged for a mild and rapid three-component thioesterification involving olefins and α-ketoacids. organic-chemistry.org

Strategic Employments of Acetonitrile as a Cyanomethyl Source

Acetonitrile is a readily available and cost-effective chemical that serves as an ideal source of the cyanomethyl group in organic synthesis. sioc-journal.cnmdpi.comencyclopedia.pub The cyanomethyl moiety is a valuable synthon as it can be readily converted into other functional groups like carboxylic acids and amines. mdpi.comencyclopedia.pub

Cyanomethylation Reactions

Cyanomethylation involves the introduction of a cyanomethyl group (-CH₂CN) onto a substrate. sioc-journal.cnmdpi.com Traditionally, this has been achieved by deprotonating acetonitrile with a strong base to generate the cyanomethyl carbanion. sioc-journal.cn However, recent methodologies have focused on transition-metal-catalyzed C-H bond activation of acetonitrile, which is a more atom- and step-economical approach. sioc-journal.cn

Various metals, including copper and iron, have been shown to catalyze cyanomethylation reactions. mdpi.comencyclopedia.pub For example, copper-catalyzed cyanomethylation of imines using acetonitrile as both the solvent and the cyanomethyl source has been reported. mdpi.comencyclopedia.pub Iron catalysts have also been employed for the cyanomethylation of amino-substituted arenes. mdpi.comencyclopedia.pub

Metal-free cyanomethylation reactions have also gained traction. mdpi.comencyclopedia.pub These often involve the use of a radical initiator, such as tert-butyl peroxybenzoate (TBPB), to generate a cyanomethyl radical from acetonitrile. mdpi.comrsc.org This radical can then participate in various reactions, including addition to alkynes to form β,γ-unsaturated nitriles. mdpi.comencyclopedia.pub

| Methodology | Catalyst/Reagent | Substrate Scope | Key Features | Reference |

|---|---|---|---|---|

| Traditional Method | Strong base (e.g., LiHMDS) | α-(Trifluoromethyl)styrenes | Deprotonation of acetonitrile to form a carbanion. | sioc-journal.cn |

| Cu-catalyzed Cyanomethylation | Cu(OAc)₂ | Imines | Acetonitrile serves as both solvent and cyanomethyl source. | mdpi.comencyclopedia.pub |

| Fe-catalyzed Cyanomethylation | FeCl₂ with DTBP as oxidant | Amino-substituted arenes | Amine-directed reaction. | mdpi.comencyclopedia.pub |

| Metal-free Radical Addition | TBPB | Alkynes | Generates a cyanomethyl radical. | mdpi.comencyclopedia.pub |

| Cu/Ni-catalyzed Cyanomethylation | Copper and Nickel catalysts | Alkenes | Direct coupling of alkene sp² C-H bond and acetonitrile sp³ C-H bond. | acs.org |

Reactivity Profiles and Mechanistic Investigations of O Cyanomethyl Ethanethioate Derivatives

Fundamental Nucleophilic and Electrophilic Reactivity of the Cyanomethyl Moiety

The cyanomethyl moiety (–CH₂CN) within a molecule like O-(cyanomethyl) ethanethioate displays both nucleophilic and electrophilic characteristics, which dictate its reactivity in various chemical transformations. The carbon atom of the nitrile group (C≡N) is electrophilic due to the electron-withdrawing nature of the nitrogen atom. quora.com This makes it susceptible to attack by strong nucleophiles. quora.com Conversely, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile, although this reactivity is relatively weak. quora.com

The methylene (B1212753) group (–CH₂–) adjacent to the nitrile is activated. The protons on this carbon are acidic and can be abstracted by a base, rendering the carbon atom nucleophilic. This dual reactivity allows the cyanomethyl group to participate in a variety of reactions. Organic azides, for instance, can act as electrophiles, nucleophiles, or radical acceptors due to their unique resonant structures. rsc.org The terminal nitrogen of an azide (B81097) can be slightly electrophilic, making it susceptible to nucleophilic attack. diva-portal.org

Role as a Precursor in Amide Bond Formation

This compound and related cyanomethyl thioesters have emerged as valuable precursors for the formation of amide bonds, a fundamental transformation in organic and medicinal chemistry. acs.orgnih.govwhiterose.ac.uk Traditional methods for amide synthesis often require coupling reagents that can be toxic and produce significant waste. whiterose.ac.ukuantwerpen.belookchemmall.com The use of thioesters, inspired by natural processes, offers a greener and more efficient alternative. nih.gov

Cyanomethyl thioesters readily react with a range of amines to form the corresponding amides, often under mild conditions and with high yields. acs.org These reactions are typically performed at slightly elevated temperatures in solvents like acetonitrile (B52724). acs.org A key advantage of this method is its tolerance of various functional groups, including hydroxyl groups. acs.org The reaction accommodates a diverse scope of amines, including those with aliphatic substituents, allylamine, α-secondary benzylic amines, and secondary amines like morpholine. acs.org

The general mechanism for this amidation likely involves the formation of a tetrahedral intermediate, similar to other acyl transfer reactions. acs.org This process can also be performed as a one-pot, two-step procedure where the thioester is formed in situ from a carboxylic acid and then directly reacted with an amine without the need for purification of the intermediate. acs.org

Table 1: Examples of Amidation Reactions with Amines Using Cyanomethyl Thioesters

| Amine Substrate | Product | Yield | Reference |

| Aliphatic Amines | Corresponding Amides | Excellent | acs.org |

| Allylamine | Corresponding Amide | Good | acs.org |

| α-Secondary Benzylic Amine | Corresponding Amide | Good | acs.org |

| Pyridin-2-ylmethanamine | Corresponding Amide | Good | acs.org |

| Morpholine | Corresponding Amide | Good | acs.org |

| Cyclohexylamine | Corresponding Amide | Good | acs.org |

This table is interactive. Click on the headers to sort the data.

A significant advancement in amide synthesis involves the reaction of thioacids with organic azides. nih.gov Mechanistic studies have revealed that this reaction does not proceed through the formation of an amine intermediate as previously thought. nih.govresearchgate.net Instead, the reaction is governed by the electronic properties of the azide and proceeds through distinct pathways involving a common thiatriazoline intermediate. nih.govacs.orgsci-hub.se

Detailed experimental and computational studies have shown that the reaction between a thioacid and an azide leads to the formation of a five-membered heterocyclic intermediate known as a thiatriazoline. nih.govnih.govacs.orgsci-hub.se The formation and subsequent decomposition of this intermediate are central to the amidation process.

For electron-rich azides, the reaction with a thiocarboxylate (the deprotonated form of a thioacid) proceeds via an anion-accelerated [3+2] cycloaddition to directly form the thiatriazoline intermediate. nih.govacs.org In contrast, highly electron-poor azides first couple with the thiocarboxylate through a bimolecular union between the terminal nitrogen of the azide and the sulfur of the thiocarboxylate, forming a linear adduct. researchgate.netnih.govacs.org This linear adduct then undergoes cyclization to yield the thiatriazoline intermediate. researchgate.netnih.govacs.org The final amide product is formed through the retro-[3+2] cycloaddition of the neutral thiatriazoline intermediate. nih.govacs.orgresearchgate.net

The electronic nature of the azide substrate plays a crucial role in determining the specific mechanistic pathway of the amidation reaction. nih.govacs.orgresearchgate.net

Electron-Rich Azides: These azides favor a concerted [3+2] cycloaddition with the thiocarboxylate to form the thiatriazoline intermediate. nih.govacs.org Subsequent decomposition of this intermediate leads to the amide product. researchgate.net

Electron-Poor Azides: With these azides, the reaction initiates with the formation of a linear adduct, which then cyclizes to the thiatriazoline. nih.govacs.org This pathway is attributed to a prior capture mechanism followed by intramolecular acylation. nih.govacs.org

Computational studies have further elucidated these pathways, confirming that while both types of azides can undergo a [3+2] cycloaddition with the thioacid directly, these routes are energetically less favorable than the pathways involving the thiocarboxylate. nih.govacs.org The reaction profile for electron-poor azides is a stepwise process, whereas for electron-rich azides, it is a more concerted cycloaddition. researchgate.net

Table 2: Mechanistic Pathways in Thio Acid/Azide Amidation Based on Azide Electronic Character

| Azide Type | Initial Step | Intermediate | Key Feature | Reference |

| Electron-Rich | Anion-accelerated [3+2] cycloaddition | Thiatriazoline | Concerted mechanism | nih.govacs.org |

| Electron-Poor | Bimolecular union to form a linear adduct | Linear adduct, then thiatriazoline | Stepwise mechanism, prior capture | nih.govacs.org |

This table is interactive. Click on the headers to sort the data.

Thio Acid/Azide Amidation: New Mechanistic Pathways

Participation in Cyclization and Heterocyclization Reactions

The reactive nature of the cyanomethyl group and the thioester functionality in this compound and its derivatives makes them valuable substrates in cyclization and heterocyclization reactions, which are powerful tools for constructing complex cyclic molecules. mdpi.com

The cyanomethyl group itself can be a key component in the formation of heterocyclic rings. For example, the reaction of compounds containing a cyanomethyl group with other reagents can lead to the synthesis of various nitrogen- and sulfur-containing heterocycles. uzh.ch The electrophilic nature of the nitrile carbon and the nucleophilicity of the adjacent methylene anion allow for a range of cyclization strategies. imist.ma

Thioamides derived from cyanothioacetic acid, which are structurally related to this compound, react with carbenoids to form highly functionalized thiocarbonyl ylides. These intermediates can then undergo heterocyclization through nucleophilic attack of the anionic terminus onto the cyano group, leading to the formation of thiophene (B33073) rings. uzh.ch

Furthermore, radical cyclizations can be initiated from thioesters. For instance, sulfur-centered radicals generated from thioacetates can propagate rapid and mild 1,6-diene cyclizations. nih.gov The resulting thioacetate (B1230152) group in the cyclized product can then be further functionalized. nih.gov

Annulation and Ring-Forming Transformations (e.g., Isoquinolones, Benzofurans)

The versatility of this compound and its derivatives is particularly evident in their application in annulation and ring-forming reactions, leading to the synthesis of valuable heterocyclic structures such as isoquinolones and benzofurans.

Benzofuran (B130515) Synthesis:

A notable application involves the synthesis of benzofuran derivatives. For instance, a palladium-catalyzed one-pot synthesis has been developed for 2-arylbenzofurans, starting from 2-hydroxyarylacetonitriles, which are structurally related to the cyanomethyl functionality. mdpi.com This reaction proceeds through a tandem sequence of desulfinative addition and subsequent intramolecular annulation. mdpi.com The scalability of this method to gram quantities highlights its practical utility in synthetic chemistry. mdpi.com

While direct use of this compound in this specific named reaction isn't detailed, the reactivity of the cyanomethyl group is central. The synthesis of benzofurans can be achieved through various cyclization strategies, often catalyzed by metals, which underscores the importance of functional groups that can participate in such ring closures. sioc-journal.cn General methods for benzofuran synthesis include the cyclization of ortho-hydroxystilbenes, isomerization of precursors, and coupling reactions involving ortho-halophenols. d-nb.info

Isoquinolone Synthesis:

The synthesis of isoquinolone derivatives often involves annulation reactions. For example, Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates provides a route to isoquinolin-1(2H)-ones through a selective C-C bond cleavage. organic-chemistry.org While this example doesn't directly employ this compound, it illustrates the type of annulation strategy where a cyanomethyl-bearing reactant could potentially be utilized as a key building block.

1,3-Dipolar Cycloadditions and Spirohydantoin Derivatives

The cyanomethyl group in this compound derivatives can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings. researchgate.netnih.gov These reactions are known for their high regioselectivity and stereoselectivity. researchgate.netmdpi.com

Spirohydantoin Derivatives:

Research has shown that (5Z)-1-acyl-5-(cyanomethylidene)-3-methylimidazolidine-2,4-diones, which feature a cyanomethylidene group, readily undergo 1,3-dipolar cycloadditions with various 1,3-dipoles. researchgate.net These reactions lead to the formation of spirohydantoin derivatives. researchgate.net The nature of the resulting product is dependent on the specific 1,3-dipole, the dipolarophile, and the reaction conditions. researchgate.net For instance, using stable dipoles under neutral conditions typically yields spirohydantoin structures. researchgate.net However, under acidic or basic conditions, rearrangement and cleavage of the hydantoin (B18101) ring can occur, leading to other heterocyclic systems like pyrazole- or isoxazole-5-carboxamides. researchgate.net

The general mechanism of a 1,3-dipolar cycloaddition involves the interaction of a 4π electron system (the 1,3-dipole) with a 2π electron system (the dipolarophile), such as the cyano-activated double bond in a derivative of this compound. mdpi.com This concerted [4π + 2π] cycloaddition is thermally allowed and leads to the formation of a five-membered ring. mdpi.com

| Dipolarophile | 1,3-Dipole | Product Type | Conditions |

| (5Z)-1-Acyl-5-(cyanomethylidene)-3-methylimidazolidine-2,4-dione | Stable Dipoles | Spirohydantoin Derivatives | Neutral |

| (5Z)-1-Acyl-5-(cyanomethylidene)-3-methylimidazolidine-2,4-dione | Various Dipoles | Pyrazole- or Isoxazole-5-carboxamides | Acidic or Basic |

Reactions Leading to Thiazole (B1198619) and Benzothiazole (B30560) Systems

The structural components of this compound can be utilized in the synthesis of thiazole and benzothiazole rings, which are important scaffolds in medicinal chemistry. researchgate.netchemicalbook.com

Thiazole Synthesis:

The classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a fundamental method for constructing the thiazole ring. chemicalbook.com While not a direct reaction of this compound, derivatives containing the core thioacetate and cyanomethyl functionalities can be envisioned as precursors to the necessary thioamide and α-functionalized carbonyl components. The synthesis of thiazoles often involves the condensation of a compound containing a C=S bond with a reactant that can provide the remaining atoms of the ring. imp.kiev.ua

Benzothiazole Synthesis:

The synthesis of benzothiazoles typically involves the reaction of 2-aminothiophenol (B119425) with a variety of reagents. ekb.egorganic-chemistry.org For example, 2-(benzo[d]thiazol-2-yl)acetonitrile can be synthesized from an equimolar mixture of 2-aminothiophenol. ekb.eg The cyanomethyl group is a key functional handle in the resulting product, allowing for further chemical transformations. ekb.eg General synthetic routes to benzothiazoles often rely on the cyclization of arylthioamides or the condensation of 2-aminothiophenols with aldehydes or other carbonyl-containing compounds. researchgate.netimp.kiev.ua

| Starting Material(s) | Product | Synthetic Method |

| 2-Aminothiophenol and appropriate coreactant | 2-(Benzo[d]thiazol-2-yl)acetonitrile | Condensation/Cyclization |

| α-Haloketone and Thioamide | Substituted Thiazole | Hantzsch Synthesis |

| Arylthioamide | Benzothiazole | Oxidative Cyclization (Jacobson) imp.kiev.ua |

Rearrangements and Intramolecular Transformations

Heteroatom Double Rearrangements (S,N; O,N; N,N)

While specific examples detailing heteroatom double rearrangements directly involving this compound are not prevalent in the provided search results, the concept of such rearrangements is well-established in the chemistry of related ylides and thio-compounds. These rearrangements often involve the migration of a group between two heteroatoms.

For instance, the thermal behavior of thiocarbonyl-stabilized phosphonium (B103445) ylides can lead to rearrangements. In some cases, a phenyl group transfer from phosphorus to sulfur occurs, resulting in (Z)-configured 1-diphenylphosphino-2-(phenylsulfenyl)alkenes. mdpi.com This represents a P to S migration. While not a double rearrangement, it illustrates the potential for intramolecular group transfers involving sulfur.

In the context of related systems, rearrangements are known to occur. For example, the Stevens rearrangement and the researchgate.netuzh.ch-sigmatropic rearrangement are common transformations of ylides, which involve the migration of a group to the carbanionic center of the ylide.

Interactions with Carbenes and Thiocarbonyl Ylides

The reaction of this compound derivatives with carbenes can lead to the formation of thiocarbonyl ylides, which are reactive intermediates capable of undergoing various subsequent transformations. uzh.ch

Chemoselective Insertion and Cycloaddition Products

The interaction of a carbene, often generated from a diazo compound in the presence of a rhodium catalyst, with a thiocarbonyl group leads to the formation of a thiocarbonyl ylide. uzh.ch This ylide is a 1,3-dipole and can undergo several subsequent reactions.

Cycloaddition Reactions: The thiocarbonyl ylide can undergo 1,3-dipolar or 1,5-dipolar electrocyclization reactions. For example, thiocarbonyl ylides generated from the reaction of carbenes with thioamides derived from cyanothioacetic acid can undergo a novel heterocyclization. uzh.ch In this process, the anionic terminus of the 1,3-dipole attacks the cyano group, leading to the formation of a thiophene ring. uzh.ch

Chemoselective Insertion: Carbenes are known to undergo insertion reactions. While direct C-H or other bond insertions involving this compound were not explicitly detailed, the high reactivity of carbenes suggests that such reactions are plausible depending on the substrate and reaction conditions. Sulfoxonium ylides, which are safer alternatives to diazo compounds for generating carbenes, have been shown to be effective in transition metal-catalyzed C-H activation and insertion reactions. rsc.org

The general reactivity pattern of thiocarbonyl ylides includes:

1,3-Dipolar Cycloaddition: Reaction with a dipolarophile to form a five-membered ring.

1,3-Dipolar Electrocyclization: Ring closure to form a three-membered thiirane (B1199164) ring. uzh.ch

1,5-Dipolar Electrocyclization: Ring closure involving a five-atom system, often leading to five-membered heterocycles like 1,3-oxathioles. uzh.ch

| Reactants | Intermediate | Product Type |

| Thioamide (from cyanothioacetic acid) + Diazo compound (with Rh catalyst) | Thiocarbonyl Ylide | Thiophene derivative (via cycloaddition/rearrangement) uzh.ch |

| Thioketone + Diazo compound | Thiocarbonyl Ylide | 1,3-Oxathiole (via 1,5-electrocyclization) or Thiirane (via 1,3-electrocyclization) uzh.ch |

Advanced Applications in Organic Synthesis and Chemical Biology Research

O-(Cyanomethyl) Ethanethioate as a Versatile Building Block

In organic synthesis, a building block is a fundamental molecular unit used for the construction of more complex compounds. boronmolecular.comhilarispublisher.com These units provide specific functionalities and carbon skeletons that are essential for creating diverse and elaborate molecular architectures, from pharmaceuticals to materials science. hilarispublisher.comsigmaaldrich.com this compound exemplifies such a building block, offering a compact and reactive source for introducing a protected thiol group.

The utility of this compound and related structures is demonstrated in their role as foundational components for assembling complex molecules. sigmaaldrich.com These building blocks are instrumental in the bottom-up, modular creation of sophisticated chemical structures. sigmaaldrich.com For instance, the related compound S-[3-(cyanomethyl)-cyclobutyl] ethanethioate has been utilized as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. google.com This highlights the role of the cyanomethyl thioacetate (B1230152) moiety in constructing complex heterocyclic systems, which are common scaffolds in medicinal chemistry. The cyanomethyl group acts as an activating group for the thioester, facilitating its use in carbon-carbon and carbon-heteroatom bond-forming reactions that are crucial for elaborating complex molecular frameworks.

The total synthesis of complex natural products and their analogs often relies on the strategic incorporation of specialized building blocks. This compound serves as a key activated precursor in the synthesis of non-canonical amino acids like thiothreonine and its stereoisomers. nih.gov In a novel chemical strategy for preparing N,S-diprotected L-thiothreonine and L-allo-thiothreonine, the cyanomethyl ester form is crucial for subsequent steps. nih.gov

The synthesis involves converting S-tritylated and N-protected thiothreonine derivatives into their corresponding cyanomethyl esters. nih.gov This transformation is a critical activation step, preparing the amino acid for ligation to other molecules, such as the dinucleotide pdCpA, which is used to generate activated suppressor tRNA transcripts. nih.gov The conversion to the cyanomethyl ester proceeds more cleanly with S-tritylated precursors, underscoring the fine-tuned reactivity of this building block in a multi-step synthesis. nih.gov

| Precursor | Reagents | Product | Yield |

| S-(4,4′-Dimethoxytrityl)-N-(6-nitroveratryloxycarbonyl)-L-thiothreonine | Et3N, Chloroacetonitrile (B46850) | S-(4,4′-Dimethoxytrityl)-N-(6-nitroveratryloxycarbonyl)-L-thiothreonine cyanomethyl ester | 67% nih.gov |

| S-(4,4′-Dimethoxytrityl)-N-(6-nitroveratryloxycarbonyl)-L-allo-thiothreonine | Et3N, Chloroacetonitrile | S-(4,4′-Dimethoxytrityl)-N-(6-nitroveratryloxycarbonyl)-L-allo-thiothreonine cyanomethyl ester | 85% nih.gov |

Methodological Contributions to Functional Group Interconversions

The strategic use of protecting groups and activated intermediates is a cornerstone of modern organic synthesis, enabling chemists to perform reactions on one part of a molecule while leaving other sensitive functional groups intact. This compound contributes significantly to this field, particularly in the management of thiol functionalities.

The thioacetate group is a common protecting group for thiols. sigmaaldrich.comsigmaaldrich.com Its removal, or deprotection, is typically achieved by hydrolysis with a base such as sodium hydroxide (B78521) or potassium carbonate to liberate the free thiol. sigmaaldrich.comsigmaaldrich.com The cyanomethyl thioester functionality represents a stable, storable form of a thiol that can be deprotected under specific conditions when the reactive free thiol is needed. sigmaaldrich.com

Furthermore, the thioacetate nucleophile, often derived from a thioacetate source, is instrumental in ring-opening reactions. A key step in the synthesis of thiothreonine stereoisomers involves the ring-opening of an intermediate L-threonyl-β-lactone with a thioacetate nucleophile. nih.gov This reaction cleanly and efficiently installs the required thioacetate group, which is then carried through subsequent steps as the cyanomethyl ester. nih.gov In other complex syntheses, such as those of epothilone (B1246373) analogs, the cleavage of a thioacetate group is a critical deprotection step to yield the desired product or an intermediate for further elaboration. ethz.ch

Chemoselectivity—the ability to react with one functional group in the presence of others—is a critical challenge in the synthesis of complex molecules. The use of this compound as an activated intermediate showcases excellent chemoselectivity. In the synthesis of protected thiothreonine derivatives, the conversion to the cyanomethyl ester occurs without disturbing other sensitive protecting groups like the acid-labile dimethoxytrityl (DMT) group or the photolabile nitroveratryloxycarbonyl (NVOC) group. nih.gov

Recent research has also demonstrated that cyanomethyl thioesters, synthesized from carboxylic acids with high functional group tolerance, can readily react with a range of amines to form amides. acs.org This amide coupling proceeds smoothly even in the presence of hydroxyl groups and does not require the exclusion of air, highlighting a highly chemoselective and operationally simple transformation. acs.org This methodology allows for the selective formation of amide bonds in complex substrates where other methods might fail or require extensive protection-deprotection sequences. acs.org

Research into Biological Activity Mechanisms and Design Principles

This compound is generally not the final, biologically active compound. Instead, it is a crucial tool in the rational design and synthesis of biologically active molecules and chemical probes. Its primary role is to serve as a stable and activatable precursor to a thiol group, which is a key functional moiety in many biological processes.

The design principle behind using this building block lies in its ability to introduce a protected thiol into a complex molecule, such as a peptide or a protein analog. The thiol group is highly nucleophilic and prone to oxidation, making its direct handling and incorporation challenging. sigmaaldrich.com By using the cyanomethyl thioester, chemists can build a complex molecular architecture and then unmask the thiol at a late stage of the synthesis.

A prominent example is the site-specific modification of proteins. In the synthesis of a dihydrofolate reductase (DHFR) analog, thiothreonine, prepared via its cyanomethyl ester, was incorporated into the protein. nih.gov The newly introduced thiol group of the thiothreonine residue then served as a chemical handle for site-specific derivatization with a fluorophore. nih.gov This strategy allows for the precise placement of probes to study protein structure and function. The design, therefore, leverages the reactivity of the cyanomethyl ester for the initial synthesis and the subsequent reactivity of the deprotected thiol for biological applications. This approach is central to the design of targeted therapeutics and diagnostics, where a payload (like a drug or imaging agent) is attached to a specific site on a biomolecule. ethz.ch

Enzyme Modulation in Biochemical Assays

This compound and structurally related thioester compounds serve as versatile molecules for the modulation of enzyme activity in various biochemical assays. The thioester linkage is a key structural feature that can mimic natural substrates or interact with enzyme active sites, leading to inhibition or altered catalytic function.

Molecular Interactions and Binding Mechanisms

The ability of this compound to interact with biological macromolecules like proteins is governed by a combination of non-covalent forces. A detailed understanding of these interactions is crucial for rationalizing its activity in biological systems and for designing new molecular probes. researchgate.net The primary forces at play include hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov

The key functional groups of this compound dictate its binding profile:

Thioester Group : The sulfur atom is less electronegative than oxygen, influencing the electronic properties of the adjacent carbonyl group. This group can act as a hydrogen bond acceptor.

Cyanomethyl Group : The nitrile moiety (C≡N) is a potent hydrogen bond acceptor. The methylene (B1212753) (CH₂) group can participate in hydrophobic interactions.

Ethyl Group : The acetyl methyl group contributes to the molecule's hydrophobic character, promoting interactions with nonpolar pockets in a protein's binding site.

Table 1: Potential Molecular Interactions of this compound

| Functional Group | Interaction Type | Potential Binding Partner in Proteins |

|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Amide protons (backbone), -OH (Ser, Thr, Tyr), -NH₂ (Asn, Gln), -NH₃⁺ (Lys) |

| Nitrile Nitrogen (C≡N) | Hydrogen Bond Acceptor | Amide protons (backbone), -OH (Ser, Thr, Tyr), -NH₂ (Asn, Gln), -NH₃⁺ (Lys) |

| Ethyl/Methyl Groups | Hydrophobic Interactions | Nonpolar amino acid side chains (e.g., Ala, Val, Leu, Ile, Phe) |

Design of Bioisosteres (e.g., N-Acylsulfonamides via Sulfo-Click)

A significant application of thioesters like this compound is in the synthesis of bioisosteres, which are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. One of the most important bioisosteres for the carboxylic acid group is the N-acylsulfonamide moiety. nih.govnih.gov N-acylsulfonamides are prevalent in medicinal chemistry and are components of numerous approved drugs. nih.gov

This compound can serve as a precursor to the corresponding thioacid required for the "sulfo-click" reaction, a highly efficient method for synthesizing N-acylsulfonamides. rsc.orgresearchgate.net This reaction involves the coupling of a thioacid with a sulfonyl azide (B81097), producing the N-acylsulfonamide with dinitrogen and elemental sulfur as the only byproducts. researchgate.net The process is noted for its high yields and biocompatibility. researchgate.netrsc.org

The reaction proceeds as follows:

Thioacid Generation : The thioester, this compound, is hydrolyzed or otherwise cleaved to generate the ethanethioic acid in situ. Some variants of this reaction use protected thioesters that are deprotected under the reaction conditions. rsc.org

Sulfo-Click Reaction : The generated thioacid rapidly reacts with a sulfonyl azide. The mechanism is believed to proceed through a thiatriazoline intermediate, which then decomposes to form the stable N-acylsulfonamide. researchgate.net

This synthetic strategy has been successfully used to create complex molecules, including modified nucleosides with potential antiviral activity. rsc.org The ability to readily convert a simple thioester into a valuable N-acylsulfonamide bioisostere underscores the utility of this compound as a versatile building block in medicinal chemistry and drug design. nih.gov

Table 2: Sulfo-Click Reaction for N-Acylsulfonamide Synthesis

| Reactant 1 (from Precursor) | Reactant 2 | Product | Byproducts |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-acylsulfonamide |

| Carboxylic acid |

| Sulfonyl azide |

| Thioacid |

| Ethanethioic acid |

| Methyl 2-[(Cyanomethyl)thio]benzoate |

Theoretical and Computational Studies on O Cyanomethyl Ethanethioate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are central to modern chemistry, providing a detailed picture of the electronic properties of a molecule. github.io These calculations can determine the distribution of electrons, the energies of molecular orbitals, and various properties that dictate chemical reactivity. researchgate.netresearchgate.net For O-(cyanomethyl) ethanethioate, such studies would elucidate the interplay between the electron-withdrawing cyanomethyl group and the thioester functionality.

Once the optimized geometry is found, vibrational frequency analysis can be performed. nih.gov This calculation predicts the infrared (IR) and Raman spectra of the molecule. mjcce.org.mkuc.pt A true energy minimum is confirmed by the absence of any imaginary frequencies. github.io The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. mdpi.com For this compound, characteristic vibrational modes would include the C=O stretching of the thioester, the C≡N stretching of the nitrile group, and various C-H, C-S, and C-O stretching and bending modes. nih.govmdpi.com Comparing these theoretical spectra with experimental data, if available, allows for a detailed assignment of the observed spectral bands. mjcce.org.mk

Table 1: Predicted Geometrical Parameters for this compound Note: This data is hypothetical, based on typical values from computational studies on similar organic molecules.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 |

| C-S | 1.78 | |

| S-C | 1.82 | |

| C-O | 1.45 | |

| C≡N | 1.16 | |

| Bond Angle (°) | O=C-S | 123.0 |

| C-S-C | 101.5 | |

| O-C-C≡N | 109.5 |

Table 2: Predicted Principal Vibrational Frequencies for this compound Note: This data is hypothetical, based on characteristic vibrational frequencies for the functional groups present.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | -CH₃ | 2950 - 3050 |

| C≡N Stretch | Nitrile | 2250 |

| C=O Stretch | Thioester | 1680 |

| C-O Stretch | Ether-like | 1100 |

| C-S Stretch | Thioester/Thioether | 650 - 750 |

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most willing to donate electrons, while the LUMO is the most willing to accept them. libretexts.orglumenlearning.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and chemical reactivity. mjcce.org.mk A small HOMO-LUMO gap generally implies higher reactivity. sapub.org

For this compound, computational methods can calculate the energies and visualize the shapes of the HOMO and LUMO. lumenlearning.comsapub.org The electron density of the HOMO is expected to be concentrated around the more electron-rich parts of the molecule, likely involving the lone pairs on the sulfur and carbonyl oxygen atoms, identifying these as potential sites for electrophilic attack. Conversely, the LUMO is likely to be localized on the electron-deficient centers, such as the carbonyl carbon and the cyanomethyl group, indicating the probable sites for nucleophilic attack. libretexts.org Analyzing the composition and distribution of these frontier orbitals provides a rational basis for predicting the molecule's reactive behavior in various chemical reactions. sapub.orgimperial.ac.uk

Table 3: Predicted Frontier Orbital Energies for this compound Note: This data is hypothetical, illustrating typical outputs from quantum chemical calculations.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -9.8 | Sulfur atom, Thioester group |

| LUMO | -1.2 | Carbonyl carbon, Cyanomethyl group |

| HOMO-LUMO Gap | 8.6 | N/A |

Computational Modeling of Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry can be used to explore the mechanisms of chemical reactions. mdpi.comchemrxiv.org This involves mapping out the potential energy surface (PES) that connects reactants to products. arxiv.org A key goal is to locate the transition state (TS), which represents the highest energy point along the minimum energy reaction path. github.ioe3s-conferences.org The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. nih.gov

To model a reaction, such as the nucleophilic attack on the carbonyl carbon of this compound, chemists would first optimize the geometries of the reactants and products. wayne.edureddit.com An initial guess for the transition state structure is then generated and optimized using specialized algorithms. github.ioreddit.com A valid transition state structure is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency. github.ionih.gov This imaginary frequency corresponds to the motion along the reaction coordinate—the specific bond-breaking and bond-forming processes that define the reaction. github.io

Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state. github.ionih.gov This traces the minimum energy path down to the reactants on one side and the products on the other, confirming that the identified TS correctly connects the desired minima on the potential energy surface. nih.gov Such calculations provide a detailed, step-by-step view of the reaction mechanism, which can be invaluable for understanding selectivity and kinetics. wayne.edursc.org

Table 4: Hypothetical Energy Profile for Nucleophilic Acyl Substitution on this compound Note: This data is hypothetical, illustrating the relative energies that would be calculated for a reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile (e.g., OH⁻) | 0.0 |

| Transition State (TS) | Tetrahedral intermediate formation | +15.2 |

| Products | Acetate + S-(cyanomethyl)thiolate anion | -25.0 |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. In the context of O-(cyanomethyl) ethanethioate, both ¹H and ¹³C NMR are crucial for structural confirmation and for monitoring the progress of reactions in real-time.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.3 | Singlet | 3H |

| O-CH₂-CN | ~4.8 | Singlet | 2H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C H₃ | ~30 |

| O-C H₂-CN | ~65 |

| C N | ~115 |

| C =O | ~195 |

Reaction monitoring by NMR is a non-invasive method that allows for the real-time observation of the conversion of reactants to products. whitman.edumiamioh.edu By setting up an NMR experiment to acquire spectra at regular intervals, the kinetics of a reaction can be determined. For a hypothetical synthesis of this compound from an ethanethioate salt and a haloacetonitrile, one would observe the gradual decrease in the signals corresponding to the starting materials and the concurrent increase in the intensity of the peaks assigned to this compound. This allows for the determination of reaction endpoints, the identification of any stable intermediates or byproducts, and the optimization of reaction conditions. acs.org

Mass Spectrometry for Unraveling Reaction Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. acs.org It is particularly valuable for identifying reaction intermediates, which are often present in low concentrations and have short lifetimes. acs.org By ionizing the molecules in a reaction mixture and separating them based on their mass-to-charge ratio, MS can provide the molecular weights of the species present. youtube.com

For this compound (molecular formula: C₄H₅NOS), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 115.15 g/mol ). buyersguidechem.com The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for thioesters include cleavage of the bonds adjacent to the carbonyl group.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 115 | Molecular Ion | [CH₃C(O)OCH₂CN]⁺ |

| 75 | [M - CH₂CO]⁺ | [OCH₂CN]⁺ |

| 43 | [CH₃CO]⁺ | [CH₃C=O]⁺ |

| 40 | [CH₂CN]⁺ | [CH₂=C=N]⁺ |

In the context of mechanistic studies, mass spectrometry can be coupled with a reaction setup to sample the mixture at various time points. This allows for the detection of transient species. For instance, if a reaction involving this compound is hypothesized to proceed through a specific intermediate, the mass spectrometer can be set to selectively monitor for the m/z of that proposed intermediate. The detection of this ion, even at trace levels, can provide strong evidence for the proposed reaction pathway. Techniques such as electrospray ionization (ESI) are particularly useful for detecting charged intermediates directly from the solution phase. acs.orgrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for O-(cyanomethyl) ethanethioate, and which spectroscopic techniques are most effective for its characterization?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions involving cyanomethyl derivatives and thioacetate precursors. Key steps include controlling reaction temperature (e.g., 0–5°C for intermediates) and using anhydrous conditions to avoid hydrolysis. Characterization relies on -NMR (to confirm thioester protons at δ 2.3–2.5 ppm and cyanomethyl groups at δ 3.8–4.0 ppm) and IR spectroscopy (C≡N stretch at ~2250 cm, C=O at ~1700 cm). Mass spectrometry (EI-MS) confirms molecular ion peaks [M] at m/z 131.1 .

Q. How should researchers design kinetic studies to evaluate the hydrolysis stability of O-(cyanomethyl) ethanethioate under varying pH conditions?

- Methodological Answer : Use buffer solutions (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy at λ = 260 nm (thioester degradation). Employ pseudo-first-order kinetics by maintaining excess water. Calculate rate constants () and construct Arrhenius plots to determine activation energy. Include controls with inert atmospheres (N) to isolate pH effects from oxidative degradation .

Q. What are the critical safety protocols for handling O-(cyanomethyl) ethanethioate in laboratory settings?

- Methodological Answer : Use fume hoods due to potential HCN release during decomposition. Wear nitrile gloves and eye protection. Store under inert gas (argon) at –20°C to prevent moisture ingress. Conduct regular air monitoring with CN-specific sensors. Emergency protocols should include immediate neutralization with 10% NaHCO for spills .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported -NMR chemical shifts for O-(cyanomethyl) ethanethioate across solvent systems (DMSO vs. CDCl)?

- Methodological Answer : Perform solvent standardization by acquiring spectra in both deuterated solvents under identical conditions (25°C, 500 MHz). Compare shifts relative to internal standards (TMS). Use DFT calculations (e.g., B3LYP/6-31G**) to model solvent effects on electron density at the cyanomethyl carbon. Cross-validate with COSY and HSQC to confirm assignments .

Q. What computational strategies effectively predict the stereoelectronic effects of O-(cyanomethyl) ethanethioate in nucleophilic acyl substitution reactions?

- Methodological Answer : Apply quantum mechanical methods (e.g., Gaussian 16) to model transition states. Use Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative interactions between the cyanomethyl group and thioester carbonyl. Compare activation barriers () for syn vs. anti attack pathways. Validate with kinetic isotope effects (KIEs) using deuterated substrates .

Q. How can contradictory literature data on the compound’s thiophilicity be reconciled?

- Methodological Answer : Re-evaluate thiophilic reactivity using competitive assays with standardized thiol probes (e.g., glutathione vs. cysteine). Employ HPLC-MS to quantify adduct formation. Apply multivariate analysis (PCA) to identify variables (e.g., solvent polarity, nucleophile pK) causing discrepancies. Publish raw datasets with error margins to enable meta-analyses .

Key Considerations for Experimental Design

- Replicability : Document all synthetic steps with exact molar ratios, solvent grades, and purification methods (e.g., column chromatography with silica gel 60) .

- Ethical Data Reporting : Disclose conflicts (e.g., commercial catalyst use) and provide raw spectral data in supplementary materials .

- Advanced Instrumentation : Use high-field NMR (≥500 MHz) and X-ray crystallography to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.